![molecular formula C8H9NO2 B1281390 6-Methylbenzo[d][1,3]dioxol-5-amine CAS No. 62052-49-7](/img/structure/B1281390.png)
6-Methylbenzo[d][1,3]dioxol-5-amine
Overview
Description
6-Methylbenzo[d][1,3]dioxol-5-amine is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzo[d][1,3]dioxole, featuring a methyl group at the 6-position and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylbenzo[d][1,3]dioxol-5-amine typically involves the nitration of 3,4-methylenedioxy toluene followed by reduction. The process can be summarized as follows:
Nitration: 3,4-Methylenedioxy toluene is nitrated using nitric acid in acetic acid to form 2-nitro-4,5-methylenedioxy toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methylbenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and isocyanates are used for forming amides, sulfonamides, and ureas, respectively.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of amides, sulfonamides, or ureas.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 6-Methylbenzo[d][1,3]dioxol-5-amine exhibits promising antimicrobial properties. The compound's ability to inhibit bacterial growth has been explored in various studies, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Its structural motif allows for modifications that enhance its efficacy against cancer cells. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in vitro. This property is particularly relevant for developing treatments for inflammatory diseases. The compound's mechanism involves modulating inflammatory pathways, which could lead to novel therapeutic strategies .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that specific modifications to the amine group significantly enhanced the compounds' anticancer activities against several human cancer cell lines. The most promising derivative exhibited an IC50 value indicating potent activity .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Another research effort focused on the structure-activity relationship of compounds derived from this compound. The study highlighted how different substituents on the benzodioxole core influenced antimicrobial and anticancer activities. This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 6-Methylbenzo[d][1,3]dioxol-5-amine depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-amine: Lacks the methyl group at the 6-position.
6-Methylbenzo[d][1,3]dioxole: Lacks the amine group at the 5-position.
3,4-Methylenedioxy toluene: Lacks the amine group and has a methyl group at a different position.
Uniqueness
6-Methylbenzo[d][1,3]dioxol-5-amine is unique due to the presence of both a methyl group and an amine group on the benzo[d][1,3]dioxole ring.
Biological Activity
6-Methylbenzo[d][1,3]dioxol-5-amine is an organic compound notable for its unique structural features, including a benzo[d][1,3]dioxole ring and an amino group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental sensing. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its applications in sensor technology.
The molecular formula of this compound is C_9H_9NO_2, with a molecular weight of approximately 151.16 g/mol. The presence of a methyl group at the 6-position of the benzo[d][1,3]dioxole moiety enhances its chemical reactivity and biological interactions.
Antibacterial Activity
Preliminary studies indicate that this compound exhibits significant antibacterial properties. Research has focused on its ability to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antibacterial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 0.015 mg/mL | |
Escherichia coli | 200 μg/mL | |
Bacillus subtilis | 300 μg/mL |
The compound's mechanism of action may involve binding to specific enzymes crucial for bacterial cell wall synthesis, thereby inhibiting their function and leading to microbial death .
Anticancer Activity
Recent investigations have also explored the anticancer potential of this compound. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study examining the cytotoxic effects of derivatives containing the benzo[d][1,3]dioxole structure, significant antitumor activity was observed across multiple cancer cell lines:
- HepG2 (Liver Cancer) : IC50 = 2.38 µM
- HCT116 (Colorectal Cancer) : IC50 = 1.54 µM
- MCF-7 (Breast Cancer) : IC50 = 4.52 µM
These values indicate that some derivatives of this compound possess superior efficacy compared to standard chemotherapeutic agents like doxorubicin .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit key signaling pathways involved in cancer cell proliferation and survival. Additionally, studies have suggested that it may affect mitochondrial pathways related to apoptosis by modulating proteins such as Bax and Bcl-2 .
Environmental Applications
Beyond its biological activities, this compound has been utilized in developing sensors for detecting heavy metals like lead (Pb²⁺). The compound's unique structure allows it to form stable complexes with metal ions, making it effective for environmental monitoring.
Properties
IUPAC Name |
6-methyl-1,3-benzodioxol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3H,4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLGEPXBHVTBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498520 | |
Record name | 6-Methyl-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62052-49-7 | |
Record name | 6-Methyl-2H-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60498520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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